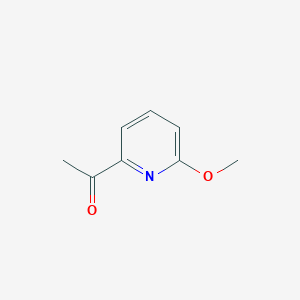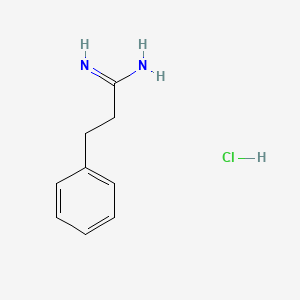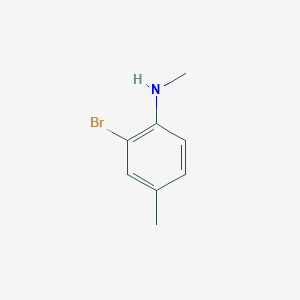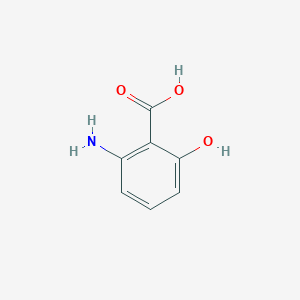
2-Acetyl-6-methoxypyridine
概要
説明
2-Acetyl-6-methoxypyridine, also known as 1-(6-Methoxy-2-pyridinyl)ethanone, is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine and is characterized by the presence of an acetyl group at the second position and a methoxy group at the sixth position of the pyridine ring. This compound is known for its distinctive aroma, which is often described as popcorn-like or roasted.
準備方法
Synthetic Routes and Reaction Conditions
2-Acetyl-6-methoxypyridine can be synthesized through various methods. One common synthetic route involves the acetylation of 6-methoxypyridine. This reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.
化学反応の分析
Types of Reactions
2-Acetyl-6-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 2-(6-Methoxypyridin-2-yl)ethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-Acetyl-6-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s aroma properties make it useful in studies related to olfaction and flavor science.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used as a flavoring agent in the food industry due to its characteristic aroma.
作用機序
The mechanism of action of 2-Acetyl-6-methoxypyridine involves its interaction with olfactory receptors, which are responsible for detecting its distinctive aroma. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic smell. Additionally, its chemical reactivity allows it to participate in various biochemical pathways when used as a precursor in drug synthesis.
類似化合物との比較
Similar Compounds
- 2-Acetyl-4-methylpyridine
- 2-Acetyl-6-methylpyridine
- 2-Acetyl-6-bromopyridine
Uniqueness
2-Acetyl-6-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts its distinctive aroma and chemical reactivity. Compared to similar compounds, the presence of the methoxy group at the sixth position significantly influences its olfactory properties and reactivity in chemical reactions.
特性
IUPAC Name |
1-(6-methoxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-4-3-5-8(9-7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJALZRCJQKJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545701 | |
| Record name | 1-(6-Methoxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21190-93-2 | |
| Record name | 1-(6-Methoxypyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-methoxypyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes thiosemicarbazone derivatives of AMOPY interesting for drug design, particularly in the context of cancer?
A1: Thiosemicarbazones are a class of organic compounds characterized by their ability to bind to metal ions, a property that has sparked interest in their potential biological activities. [] Research has increasingly shown that certain thiosemicarbazones display promising anti-cancer properties. [] This activity is often attributed to their ability to inhibit specific enzymes involved in cancer cell growth and proliferation. The study you provided focuses on synthesizing and characterizing new thiosemicarbazone ligands built upon the AMOPY scaffold. [] The goal is to create novel compounds with potentially enhanced anti-cancer activity. By modifying the AMOPY scaffold with various thiosemicarbazone groups, researchers aim to optimize the interactions between these new molecules and their biological targets within cancer cells.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)








![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)

